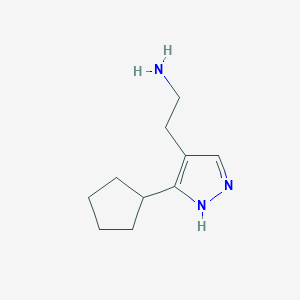
2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Übersicht
Beschreibung
Compounds with a pyrazole core, like the one in your compound, are often used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities . The cyclopentyl group attached to the pyrazole ring could potentially influence the lipophilicity of the compound, which in turn could affect its biological activity .
Molecular Structure Analysis
The molecular structure of your compound would consist of a pyrazole ring attached to a cyclopentyl group and an ethanamine group . The presence of nitrogen in the pyrazole ring could potentially allow for hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its molecular structure. The presence of the pyrazole ring could contribute to its polarity, while the cyclopentyl group could affect its lipophilicity .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
Pyrazole derivatives, like 2-(5-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine, are crucial in the synthesis of heterocyclic compounds. These compounds serve as building blocks for creating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and various spiropyrans, due to their reactivity and structural diversity. The unique reactivity of such derivatives facilitates the synthesis of these heterocycles under mild conditions, expanding their applicability in creating novel compounds with potential therapeutic and industrial applications (Gomaa & Ali, 2020).
Pharmacological Potential
Research on pyrazoline derivatives, which share a core structure with this compound, indicates their potential as anticancer agents. These compounds are recognized for their broad biological effects, with many synthesized pyrazoline derivatives exhibiting significant anticancer activity. This opens avenues for their use in developing new therapeutic agents targeting various cancers, highlighting the importance of pyrazole-based compounds in medicinal chemistry (Ray et al., 2022).
Neurodegenerative Disease Research
Pyrazoline-containing compounds are also investigated for their applications in treating neurodegenerative disorders. Their structural stability and diversity allow for the development of compounds with neuroprotective properties. These properties are particularly relevant in treating diseases like Alzheimer's and Parkinson's, where pyrazolines have shown potential in inhibiting key enzymes involved in disease progression. The research in this area is vital for developing new drugs targeting neurodegenerative diseases, demonstrating the versatility of pyrazoline derivatives in therapeutic applications (Ahsan et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(5-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis . Additionally, it can alter metabolic fluxes within cells, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects are often observed, where a specific dosage range produces optimal results, while deviations from this range lead to diminished or harmful outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For instance, it may influence the activity of enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism . These interactions can lead to changes in the concentrations of key metabolites, thereby affecting overall cellular metabolism .
Eigenschaften
IUPAC Name |
2-(5-cyclopentyl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-6-5-9-7-12-13-10(9)8-3-1-2-4-8/h7-8H,1-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSXPGBIFQQQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


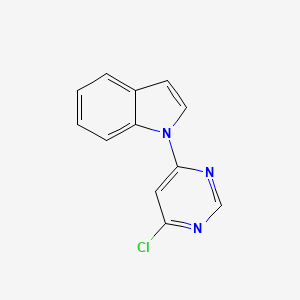
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)
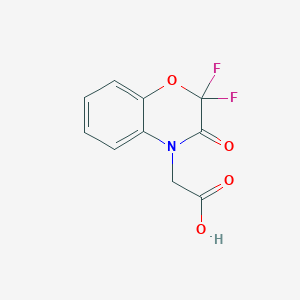
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)
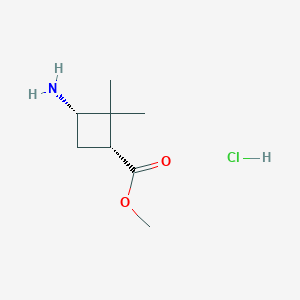
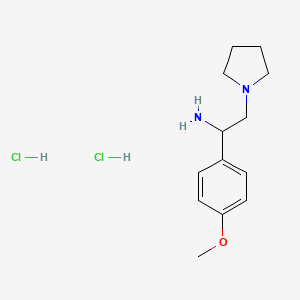
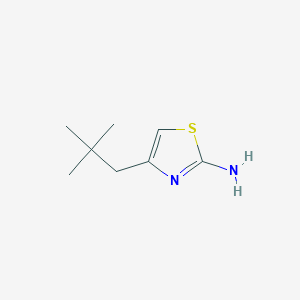
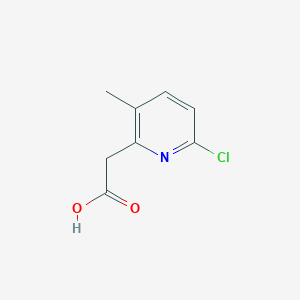
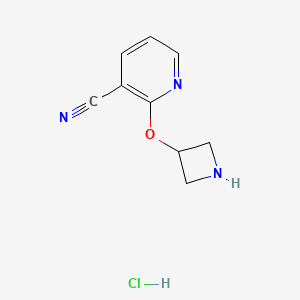
![2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1470164.png)

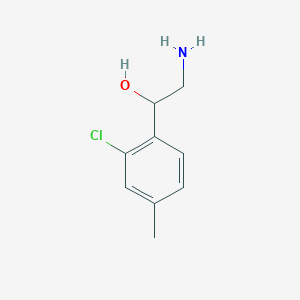
![3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid](/img/structure/B1470168.png)
![1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1470170.png)
